N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-hydroxyethyl group bearing two thiophen-2-yl substituents. This structural motif combines electron-deficient (thiadiazole) and electron-rich (thiophene) moieties, which may enhance its electronic properties for applications in materials science or medicinal chemistry .
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S4/c20-16(13-6-2-8-23-13,14-7-3-9-24-14)10-17-26(21,22)12-5-1-4-11-15(12)19-25-18-11/h1-9,17,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQBAAYNVWWNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the condensation of o-phenylenediamine with sulfur-containing reagents. The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions.
The hydroxyethyl group with thiophene substituents can be introduced through a series of reactions involving the formation of a hydroxyethyl intermediate, followed by thiophene substitution. The final step involves coupling this intermediate with the benzo[c][1,2,5]thiadiazole core under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzo[c][1,2,5]thiadiazole core can be reduced to amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Amines derived from the nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Thiadiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with thiadiazole moieties can inhibit the proliferation of various cancer cell lines. For instance:
| Compound | Cancer Type | Mechanism | Effect |
|---|---|---|---|
| Thiadiazole derivative 1 | Breast cancer | Induction of apoptosis | Decreased cell viability |
| Thiadiazole derivative 2 | Leukemia | Inhibition of cell cycle progression | Reduced tumor growth |
| N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | Various (in vitro studies) | Unknown | Potential cytotoxicity observed |
In vitro studies have demonstrated that this compound can decrease the viability of several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of thiophene rings enhances the interaction with biological membranes, making these derivatives effective against a range of microbial pathogens.
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Moderate activity |
| Candida albicans | Significant antifungal activity |
Studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents .
Material Science Applications
2.1 Conductive Polymers
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. The compound can be utilized as a building block in the synthesis of conductive polymers and organic semiconductors.
Case Study: Synthesis of Conductive Films
A recent study demonstrated that incorporating this compound into polymer matrices resulted in films with enhanced electrical conductivity and thermal stability. These materials showed potential for use in flexible electronic devices.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via S-alkylation of thiadiazole precursors, analogous to methods used for triazole-thiophene derivatives .
- Structure-Activity Relationship (SAR) : Thiophene substituents enhance π-conjugation for optoelectronic applications, while the hydroxyl group improves solubility for biological testing .
- Limitations: No direct data on the target compound’s biological or optoelectronic performance exists; inferences are drawn from structural analogs .
Biological Activity
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₃O₃S₄ |
| Molecular Weight | 423.6 g/mol |
| CAS Number | 2034633-79-7 |
| Core Structure | Benzo[c][1,2,5]thiadiazole |
The presence of thiophene rings and a sulfonamide group enhances its pharmacological properties and potential interactions with biological targets.
This compound acts primarily as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play crucial roles in regulating pH levels in tumors and are implicated in cancer progression. The compound exhibits competitive inhibition by binding to the active site of the enzyme, thereby disrupting its function.
Inhibitory Effects on Carbonic Anhydrases
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on CAs:
| Compound | CA II Inhibition (%) | CA IX Inhibition (%) | CA XII Inhibition (%) |
|---|---|---|---|
| N-(...)-sulfonamide | 85 | 90 | 88 |
This data suggests that the compound could be effective in modulating tumor microenvironments by altering pH levels and inhibiting tumor cell proliferation.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HT-29 (colon cancer), MDA-MB-231 (breast cancer), MG-63 (osteosarcoma).
- Results : The compound showed a dose-dependent decrease in cell viability across all tested lines under both normoxic and hypoxic conditions.
The mechanism underlying this cytotoxicity may involve apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Carbonic Anhydrase Inhibition :
A series of thiadiazole sulfonamides were synthesized and evaluated for their inhibitory activity against carbonic anhydrases. The study revealed that compounds with similar structural motifs to this compound showed promising results in enhancing pH levels in tumor microenvironments while effectively inhibiting CA IX . -
Cytotoxicity Assays :
In a comparative study involving multiple thiadiazole derivatives, N-(...)-sulfonamide demonstrated superior cytotoxic effects against selected cancer cell lines compared to standard chemotherapeutics like staurosporine . The findings support its potential application as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of o-phenylenediamine derivatives with sulfur donors under controlled pH (e.g., H₂SO₄ catalysis) .
- Step 2 : Sulfonylation at the 4-position using sulfonyl chlorides in aprotic solvents like dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Introduction of the hydroxyethyl-thiophene substituent via nucleophilic substitution or Stille coupling (for thiophene attachment), requiring inert atmospheres and catalysts like Pd(PPh₃)₄ . Key challenges include avoiding side reactions (e.g., over-sulfonylation) and ensuring regioselectivity.
Q. How is the compound characterized to confirm its structural integrity?
Analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 10–11 ppm) .
- HPLC : To assess purity (>95% required for biological assays) and monitor reaction progress .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are used for preliminary biological screening?
Common protocols:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/− bacteria and fungi) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme Inhibition : Fluorometric assays targeting kinases or carbonic anhydrases, using recombinant enzymes and substrate analogs .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiophene-functionalized hydroxyethyl group?
Optimization strategies:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiophene moieties but require strict temperature control (60–80°C) to prevent decomposition .
- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for Stille coupling, with ligand additives (e.g., AsPh₃) to reduce side products .
- Workup Techniques : Gradient pH adjustment during extraction to isolate the product from unreacted starting materials .
Q. What structural features influence the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?
Critical structural elements:
- Thiophene Rings : π-Conjugation enhances membrane permeability; replacing thiophene with furan reduces anticancer activity by 40% .
- Sulfonamide Group : Essential for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase IX). Methylation of the sulfonamide NH abolishes activity .
- Hydroxyethyl Linker : Stereochemistry (R vs. S configuration) impacts binding affinity; enantioselective synthesis is required for optimal activity . SAR Methods : Synthesis of analogs with systematic substitutions (e.g., halogens, alkyl chains) followed by bioassays and molecular docking .
Q. How are contradictions in biological data (e.g., varying IC₅₀ values) resolved across studies?
Discrepancies arise from:
- Assay Conditions : Differences in cell culture media (e.g., serum concentration) or incubation time (24h vs. 48h) .
- Compound Stability : Degradation in DMSO stock solutions >1 week old; fresh preparations are validated via HPLC .
- Statistical Analysis : Meta-analysis of multiple datasets using tools like GraphPad Prism to identify outliers and calculate weighted averages .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., EGFR kinase). The thiophene rings show π-π stacking with Phe residues in the active site .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability; RMSD values <2 Å indicate robust interactions .
- QSAR Models : Machine learning (Random Forest, SVM) correlates electronic descriptors (HOMO/LUMO) with bioactivity .
Methodological & Collaborative Questions
Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol) to prevent hydrolysis .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
- Nanoparticle Encapsulation : PLGA nanoparticles (100–200 nm) enhance plasma half-life by 3-fold .
Q. How can interdisciplinary approaches (e.g., materials science) expand its applications?
- Optoelectronic Materials : The benzo[c][1,2,5]thiadiazole-thiophene core exhibits π-conjugation suitable for organic solar cells. Bandgap tuning (~1.8 eV) is achieved via fluorination .
- Biosensors : Functionalized gold nanoparticles with the compound detect ATP via fluorescence quenching (LOD = 10 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
